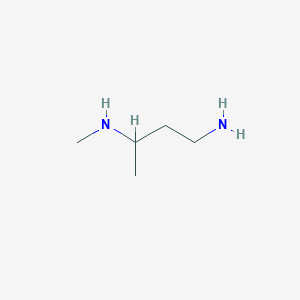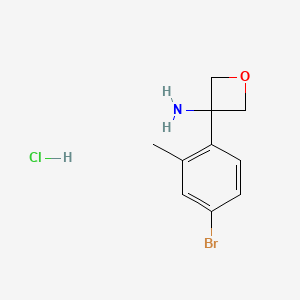![molecular formula C7H11NO2 B15306759 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 85233-45-0](/img/structure/B15306759.png)
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,4s)-2-aminobicyclo[211]hexane-2-carboxylic acid is a unique bicyclic amino acid This compound is characterized by its rigid bicyclic structure, which imparts distinct chemical and physical properties The bicyclo[21
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under ultraviolet light. This reaction forms the bicyclic core, which can then be functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific wavelengths of light and the presence of a photocatalyst to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid may involve scaling up the photochemical synthesis methods. This requires specialized equipment to handle large volumes and maintain consistent reaction conditions. Additionally, continuous flow reactors can be employed to improve efficiency and scalability .
化学反応の分析
Types of Reactions
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug design.
Biology: Investigated for its potential as a bioisostere in the design of enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic applications, including as a component of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity to enzymes or receptors. This compound can modulate biological pathways by acting as an inhibitor or activator, depending on the target and the functional groups present .
類似化合物との比較
Similar Compounds
- (1s,4s)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- (1s,4s)-2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
Uniqueness
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
85233-45-0 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
2-aminobicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-7(6(9)10)3-4-1-5(7)2-4/h4-5H,1-3,8H2,(H,9,10) |
InChIキー |
TTXIONZBSAQHGU-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1C(C2)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
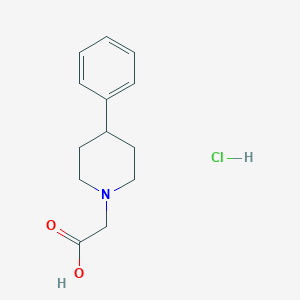
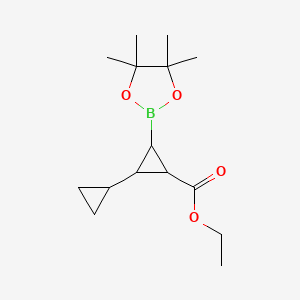
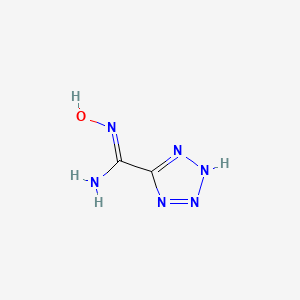
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
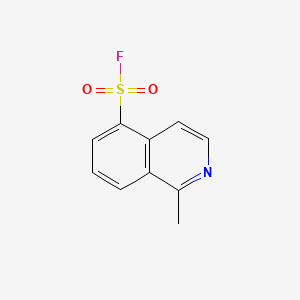
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)
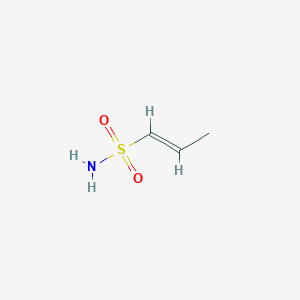
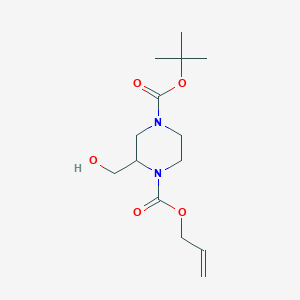
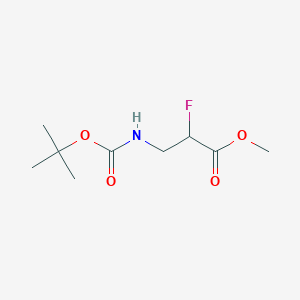
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
